Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Description
Methyl 3-bromo-6-chloropyrazine-2-carboxylate (CAS: 13457-28-8) is a halogenated pyrazine derivative with the molecular formula C₆H₄BrClN₂O₂ and a molecular weight of 251.47 g/mol. It is characterized by a pyrazine ring substituted with bromine at position 3, chlorine at position 6, and a methyl ester group at position 2. Key physicochemical properties include a density of 1.772 g/cm³, a boiling point of 292.4°C, and a melting point of 130.6°C . The compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which enable diverse substitution and coupling reactions .
Properties
IUPAC Name |
methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXNFNZKQGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718759 | |
| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-28-8 | |
| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 3-Aminopyrazine-2-Carboxylate Esters
The foundational step in synthesizing methyl 3-bromo-6-chloropyrazine-2-carboxylate involves chlorination of 3-aminopyrazine-2-carboxylate esters. As detailed in patent CN108101857B, methyl 3-aminopyrazine-2-carboxylate undergoes chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 75–82°C for 12 hours. The reaction proceeds via electrophilic aromatic substitution, where NCS acts as a chlorinating agent. Key parameters include:
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Solvent : Acetonitrile (preferred for high solubility and reaction efficiency).
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Molar Ratio : 1:1 stoichiometry between substrate and NCS to minimize byproducts.
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Yield : 92% after recrystallization with petroleum ether/ethyl acetate.
Alternative chlorinating agents such as sodium hypochlorite (NaClO) or dichlorohydantoin are less favored due to lower controllability and purity outcomes.
Diazotization-Bromination Sequence
Following chlorination, the intermediate 3-amino-6-chloropyrazine-2-carboxylate undergoes diazotization and bromination. This two-step process replaces the amino group (-NH2) with bromine:
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Diazotization : Sodium nitrite (NaNO2) in acetic acid at 0–5°C generates a diazonium salt.
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Bromination : Immediate treatment with 40–48% aqueous hydrobromic acid (HBr) facilitates bromide substitution.
Critical Conditions :
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Temperature : Strict maintenance at 0–5°C prevents diazonium decomposition.
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Reagent Ratios : A 2.5–3.5:1 molar excess of NaNO2 relative to the substrate ensures complete conversion.
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Workup : Quenching with sodium hydrogen sulfite and extraction with ethyl acetate yields this compound at 87% purity.
Optimization and Scalability
Solvent and Reagent Selection
The patent emphasizes acetonitrile as the optimal solvent for chlorination due to its high dielectric constant, which stabilizes ionic intermediates. Substituting acetonitrile with toluene or methyl tert-butyl ether (MTBE) reduces yields by 15–20%. Similarly, replacing NCS with chlorine gas complicates handling and increases side-product formation.
For bromination, acetic acid serves dual roles as a solvent and proton donor, enhancing the reactivity of HBr. Trials with propionic acid or sulfolane resulted in slower reaction kinetics and lower yields.
Purification Strategies
A notable advantage of this pathway is the elimination of column chromatography. Each intermediate precipitates as a solid, enabling purification via recrystallization:
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Chlorinated Intermediate : Recrystallized from petroleum ether/ethyl acetate (3:1 v/v).
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Brominated Product : Washed with cold ethyl acetate to remove residual HBr.
This simplification reduces production costs and facilitates scale-up, with pilot batches achieving 59–65% overall yield.
Comparative Analysis of Methodologies
Yield and Purity Benchmarks
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorination | NCS | Acetonitrile | 82 | 12 | 92 |
| Diazotization-Bromination | NaNO2, HBr | Acetic acid | 0–5 | 1 | 87 |
Data sourced from Example 1 of patent CN108101857B.
Structural and Spectroscopic Characterization
Post-synthesis validation relies on nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS):
These results align with PubChem’s spectral data (CID 56923643), confirming the product’s identity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve high yields.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Methyl 3-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets . The pyrazine ring structure facilitates the compound’s integration into various biochemical pathways, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of methyl pyrazine carboxylates are heavily influenced by substituent type and position. Below is a comparative analysis with structurally related compounds:
Biological Activity
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on available research findings.
- Chemical Formula : CHBrClNO
- Molecular Weight : 227.48 g/mol
- CAS Number : 1458-01-1
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of pyrazine derivatives. The process can be summarized as follows:
- Starting Material : Pyrazine-2-carboxylic acid.
- Reagents : Bromine and chlorine in appropriate solvents.
- Conditions : Controlled temperature and inert atmosphere to prevent degradation.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that pyrazine derivatives, including this compound, show significant antimicrobial properties against various pathogens:
- Bacterial Activity : Effective against strains such as Mycobacterium tuberculosis and Staphylococcus aureus.
- Fungal Activity : Inhibitory effects observed against common fungal pathogens.
Anticancer Properties
Studies have highlighted the potential of pyrazine derivatives in cancer therapy:
- Mechanism : Induction of apoptosis in cancer cells through the modulation of signaling pathways.
- Cell Lines Tested : this compound has shown efficacy in various cancer cell lines, including breast and lung cancer models.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases:
- Inhibition of Cytokines : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Comparative Analysis with Other Pyrazine Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Moderate | High | High |
| Methyl 4-bromo-pyrazine-2-carboxylate | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-bromo-6-chloropyrazine-2-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis involves multi-step halogenation and esterification. A general approach (adapted from triazine derivatives) includes:
- Step 1 : Nucleophilic substitution on pyrazine-2-carboxylate precursors using bromine/chlorine sources (e.g., NBS or Cl2 gas) under controlled temperatures (0–25°C).
- Step 2 : Esterification via methanol in the presence of acid catalysts (e.g., H2SO4).
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) impacts regioselectivity. Lower temperatures (0–5°C) reduce side reactions like over-halogenation .
- Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry of halogenating agents (1.2–1.5 equiv.) to minimize dihalogenated byproducts .
Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical for validation?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include ester carbonyl (~165–170 ppm in <sup>13</sup>C) and aromatic protons (δ 8.5–9.0 ppm in <sup>1</sup>H for pyrazine ring).
- IR Spectroscopy : Confirm ester C=O (~1720 cm<sup>-1</sup>) and C-Br/C-Cl stretches (600–800 cm<sup>-1</sup>) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z 251.47 (calculated) and fragmentation patterns matching bromine/chlorine isotopes .
Q. What purification strategies are effective for removing halogenated impurities?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 2:1) to separate mono- vs. di-halogenated species.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals. Confirm purity via HPLC (C18 column, 90% methanol mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in regioselectivity during synthesis?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Refine structures using SHELXL (for small molecules) to assign Br/Cl positions unambiguously .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C=O···H-N) that stabilize specific regioisomers. Graph-set analysis (e.g., Etter’s rules) helps interpret packing motifs .
- Case Study : A related pyrazine derivative showed Br at C3 and Cl at C6 due to steric hindrance from the ester group, confirmed via anisotropic displacement parameters .
Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing ester group deactivates the pyrazine ring, requiring Pd(OAc)2/XPhos catalysts for Suzuki coupling (vs. weaker ligands for activated substrates).
- Steric Effects : Bromine at C3 hinders transmetallation in bulky systems; use microwave-assisted heating (120°C, 30 min) to accelerate kinetics .
- Contradiction Note : Suzuki reactions may fail if Cl competes as a leaving group; prioritize Br-selective conditions (e.g., low Pd loading) .
Q. How do solvent and temperature affect the stability of this compound in long-term storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group in humid environments forms carboxylic acid byproducts.
- Stability Testing :
- Storage : Argon atmosphere at 2–8°C in amber vials reduces decomposition (<5% over 12 months).
- Accelerated Aging : 40°C/75% RH for 14 days mimics 1-year degradation; monitor via <sup>1</sup>H NMR for ester peak attenuation .
Q. What strategies mitigate challenges in computational modeling of this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to model halogen effects. Validate against experimental UV-Vis spectra (λmax ~270 nm).
- Pitfalls : Overestimation of HOMO-LUMO gaps due to neglect of solvent polarization; include PCM (Polarizable Continuum Model) for accuracy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
